4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a furo[3,4-d]pyrimidine core with a methylsulfanylphenyl substituent, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process begins with the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides. This is followed by cyclization under reflux conditions with methanol sodium (MeONa) in butanol (BuOH), resulting in the formation of the desired furo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Nucleophilic reagents such as benzylamine (BnNH2) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methylsulfanyl group.
Scientific Research Applications
4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has shown potential in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antiproliferative, antimicrobial, and anti-inflammatory activities.
Medicine: It has potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: The compound’s unique structure makes it useful in materials science for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a broad spectrum of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar biological activities and are known for their potential as kinase inhibitors.
Uniqueness
4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione stands out due to its unique combination of a furo[3,4-d]pyrimidine core and a methylsulfanylphenyl substituent
Properties
CAS No. |
1223888-73-0 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-19-8-4-2-7(3-5-8)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17) |
InChI Key |
XFAILSKCJAEWCL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2 |
Origin of Product |
United States |
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